molecular formula C22H40O3Si B12341442 (3S,3aS,6S)-3-(tert-Butyldimethylsilyloxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one

(3S,3aS,6S)-3-(tert-Butyldimethylsilyloxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one

Cat. No.: B12341442
M. Wt: 380.6 g/mol
InChI Key: FUNLLIJOYNVIFA-UHFFFAOYSA-N
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Description

(3S,3aS,6S)-3-(tert-Butyldimethylsilyloxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one is a complex organic compound with a unique structure It features a cyclopenta[a]naphthalen-7(2H)-one core, which is further modified with tert-butyldimethylsilyloxy and hydroxymethyl groups

Preparation Methods

The synthesis of (3S,3aS,6S)-3-(tert-Butyldimethylsilyloxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one involves multiple steps. The key steps include the introduction of the tert-butyldimethylsilyloxy group and the hydroxymethyl group. The reaction conditions typically involve the use of protecting groups, such as tert-butyldimethylsilyl chloride, and reagents like lithium aluminum hydride for reduction reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group in the cyclopenta[a]naphthalen-7(2H)-one core can be reduced to an alcohol.

    Substitution: The tert-butyldimethylsilyloxy group can be replaced with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(3S,3aS,6S)-3-(tert-Butyldimethylsilyloxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used to study the effects of specific functional groups on biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The tert-butyldimethylsilyloxy group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The cyclopenta[a]naphthalen-7(2H)-one core provides a rigid framework that can interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar compounds include those with cyclopenta[a]naphthalen-7(2H)-one cores but different substituents. For example:

    (3S,3aS,6S)-3-(tert-Butyldimethylsilyloxy)-6-(methyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one: Similar structure but with a methyl group instead of a hydroxymethyl group.

    (3S,3aS,6S)-3-(tert-Butyldimethylsilyloxy)-6-(ethoxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one: Similar structure but with an ethoxymethyl group instead of a hydroxymethyl group.

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-3a,6-dimethyl-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O3Si/c1-20(2,3)26(6,7)25-19-11-9-16-15-8-10-18(24)22(5,14-23)17(15)12-13-21(16,19)4/h15-17,19,23H,8-14H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNLLIJOYNVIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O[Si](C)(C)C(C)(C)C)CCC(=O)C3(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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